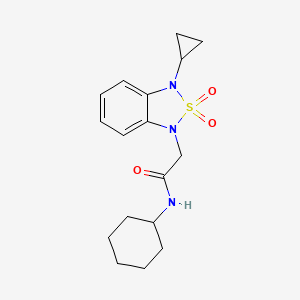
N-cyclohexyl-2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)acetamide is a useful research compound. Its molecular formula is C17H23N3O3S and its molecular weight is 349.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-cyclohexyl-2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2λ6,1,3-benzothiadiazol-1-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a cyclohexyl group attached to an acetamide moiety, along with a unique benzothiadiazole derivative. Its molecular formula is C15H18N4O3S, and it exhibits properties typical of small organic molecules used in medicinal chemistry.
N-cyclohexyl-2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2λ6,1,3-benzothiadiazol-1-yl)acetamide has been shown to interact with various biological targets:
- Anticancer Activity : Studies indicate that compounds similar to N-cyclohexyl derivatives demonstrate significant anticancer properties. For instance, derivatives have been tested against non-small cell lung cancer (NSCLC) and central nervous system (CNS) cancer cell lines, showing promising results in inhibiting cell proliferation .
- Antimicrobial Properties : The compound exhibits antibacterial activity against certain pathogenic bacteria. In vitro studies have revealed its effectiveness in inhibiting bacterial growth, which suggests potential applications in treating infections .
- Inhibition of Bioluminescence : Research has indicated that some derivatives can inhibit bioluminescence in Photobacterium leiognathi Sh1, suggesting an effect on microbial communication systems (quorum sensing) .
Structure-Activity Relationship (SAR)
The biological activity of N-cyclohexyl derivatives is closely linked to their structural features. Variations in the cycloalkyl groups and the presence of specific functional groups significantly influence their efficacy. For example:
| Compound Variation | Anticancer Activity (log GI(50)) | Antibacterial Activity |
|---|---|---|
| N-cyclohexyl | -6.01 (HOP-92) | Moderate |
| N-cyclopropyl | -6.00 (U251) | High |
This table summarizes the observed anticancer activities against specific cell lines and highlights the importance of structural modifications in enhancing biological efficacy.
Study 1: Anticancer Efficacy
In a study published in 2011, researchers synthesized various N-cycloalkyl derivatives and evaluated their anticancer properties. Compound 4.10 was identified as the most potent against NSCLC and CNS cancer cell lines, with log GI(50) values indicating strong inhibitory effects .
Study 2: Antimicrobial Assessment
Another investigation focused on the antimicrobial properties of N-cyclohexyl derivatives against Gram-positive and Gram-negative bacteria. The results showed that certain modifications led to increased antibacterial activity, suggesting pathways for developing new antimicrobial agents .
特性
IUPAC Name |
N-cyclohexyl-2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c21-17(18-13-6-2-1-3-7-13)12-19-15-8-4-5-9-16(15)20(14-10-11-14)24(19,22)23/h4-5,8-9,13-14H,1-3,6-7,10-12H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAKMCVNEQVPOCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2C3=CC=CC=C3N(S2(=O)=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














